1-(4-Methylpyrimidin-5-yl)ethan-1-amine
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Overview
Description
1-(4-Methylpyrimidin-5-yl)ethan-1-amine is an organic compound with the molecular formula C(7)H({11})N(_3) It features a pyrimidine ring substituted with a methyl group at the 4-position and an ethanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylpyrimidin-5-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 4-methylpyrimidine with ethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-Methylpyrimidine and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the ethylamine, generating a nucleophile that attacks the 4-methylpyrimidine, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpyrimidin-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.
Reduction: Hydrogen gas (H(_2)) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
1-(4-Methylpyrimidin-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methylpyrimidin-5-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpyrimidin-5-yl)ethan-1-one: This compound differs by having a ketone group instead of an amine group.
4-Methylpyrimidine: Lacks the ethanamine substitution, making it less versatile in certain reactions.
1-(4-Chloropyrimidin-5-yl)ethan-1-amine: Similar structure but with a chlorine atom, which can alter its reactivity and applications.
Uniqueness
1-(4-Methylpyrimidin-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a pyrimidine ring and an ethanamine group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
1-(4-methylpyrimidin-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFTFDMIONXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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